![molecular formula C17H16N2O4 B2497802 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide CAS No. 299199-78-3](/img/structure/B2497802.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex benzamide compounds typically involves direct acylation reactions, utilizing specific reactants and catalysts to achieve desired structural frameworks. For example, a study on related benzamide derivatives detailed synthesis through direct acylation reactions of specific nitrile compounds, demonstrating the nuanced approach needed for such chemical syntheses (Younes et al., 2020).
Molecular Structure Analysis
Crystallography reports provide insight into the molecular structure of similar compounds, revealing the crystallization in specific space groups and detailing intermolecular interactions. For instance, compounds have been observed to crystallize in monoclinic space groups with detailed hydrogen bonding interactions stabilizing the structure (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives often include their reactivity towards specific agents, demonstrating how modifications at the molecular level can alter their chemical behavior. For instance, the introduction of cyano and naphthalenyl groups has been shown to facilitate colorimetric sensing of fluoride anions, a property attributed to the specific structural attributes of the benzamide compounds involved (Younes et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research into the anticancer properties of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide has shown promising results. For instance, the design, synthesis, and biological evaluation of similar compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival. These compounds have shown significant antitumor activity in vivo and have entered clinical trials, highlighting their potential as anticancer drugs (Zhou et al., 2008). Additionally, studies on benzamide derivatives have revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic versatility of these compounds (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives has uncovered potent compounds effective against a range of microbial pathogens. These findings support the potential of benzamide derivatives in addressing microbial resistance and developing new antimicrobial agents (Sethi et al., 2016). Furthermore, the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated, offering new avenues for combating this challenging healthcare-associated infection (Zadrazilova et al., 2015).
Synthetic and Structural Applications
The synthesis and structural characterization of benzamide derivatives have significantly contributed to the development of new compounds with potential pharmacological applications. Studies have detailed the synthesis, characterization, and biological evaluation of various benzamides, laying the groundwork for future drug development (Saeed et al., 2015). Additionally, the crystal structure analysis of benzamide derivatives provides insights into their molecular interactions, which is critical for understanding their biological activities and optimizing their therapeutic properties (Sharma et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-4-2-3-5-13(11)19-17(21)16(20)18-9-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCDHCUUZRRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.